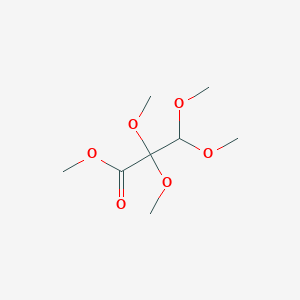
Methyl 2,2,3,3-tetramethoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,3,3-tetramethoxypropanoate is an organic compound with the molecular formula C7H14O6. It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetramethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,3-tetramethoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,2,3,3-tetramethoxypropanol with methanol in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride. This method also requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency compared to batch processes. Catalysts such as ion exchange resins or immobilized enzymes may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,3,3-tetramethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,3,3-tetramethoxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2,2,3,3-tetramethoxypropanoate depends on the specific reaction it undergoes. In general, the methoxy groups can act as electron-donating groups, influencing the reactivity of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,2,3,3-tetramethoxypropanoate can be compared with other similar compounds such as:
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: This compound has fluorine atoms instead of methoxy groups, leading to different reactivity and properties.
Methyl 2,2,3,3-tetramethoxybutanoate: This compound has an additional carbon atom in the chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its multiple methoxy groups, which provide a high degree of electron donation and influence its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
92095-79-9 |
|---|---|
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl 2,2,3,3-tetramethoxypropanoate |
InChI |
InChI=1S/C8H16O6/c1-10-6(9)8(13-4,14-5)7(11-2)12-3/h7H,1-5H3 |
InChI-Schlüssel |
FOPRSSUHLMJYNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(=O)OC)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


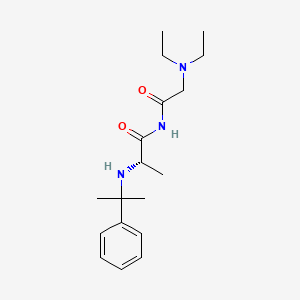
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)

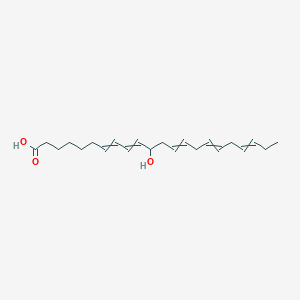
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)

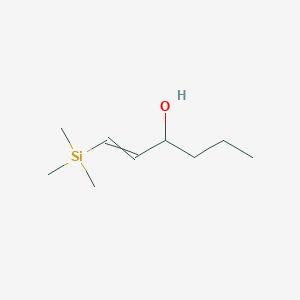
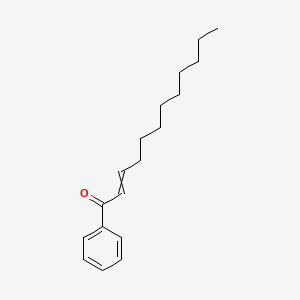

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
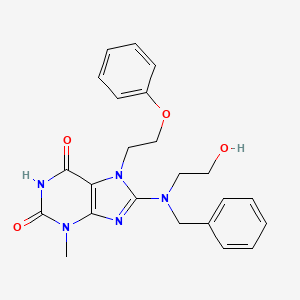
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

